methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl carboxylate group at position 3 and an acetamido linker at position 2. The acetamido side chain is further connected to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the fused benzothiazine and thiophene rings may confer unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-30-20(29)17-11-4-2-3-5-13(11)32-19(17)26-16(27)9-15-18(28)25-12-8-10(21(22,23)24)6-7-14(12)31-15/h6-8,15H,2-5,9H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXSHJNZCUGKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 1105243-94-4) is a complex organic compound with potential pharmacological applications. The trifluoromethyl group and the thiazine moiety contribute to its biological properties, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 472.5 g/mol. The structure includes multiple functional groups that are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N2O4S2 |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 1105243-94-4 |
Biological Activity Overview
The biological activity of this compound has been explored primarily through its structural components. Compounds containing thiazine and trifluoromethyl groups have shown a range of biological activities including:
- Antitumor Activity : Thiazine derivatives are known for their antitumor properties. Research indicates that modifications to the thiazine structure can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Benzothiazine derivatives exhibit significant antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of pathogenic microorganisms .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective qualities in vitro, particularly against amyloid toxicity associated with neurodegenerative diseases .
Antitumor Activity
A study investigated the synthesis and biological evaluation of thiazine derivatives against prostate cancer cells (LNCaP). The results indicated that specific substitutions on the thiazine ring significantly affected the antitumor activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Antimicrobial Activity
Research focusing on benzothiazine derivatives has revealed potent antibacterial effects against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Properties
In vitro studies showed that related compounds could block toxic effects on long-term potentiation (LTP) in rat brain slices exposed to amyloid beta (Aβ), indicating potential for treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been shown to enhance the potency of various drugs by improving their interaction with target proteins. For instance, the presence of this group in certain analogs increased their effectiveness as inhibitors of specific enzymes involved in cancer progression .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane penetration .
- Anticancer Activity : Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. The unique arrangement of functional groups may interact with specific biological targets involved in cancer progression .
Therapeutic Applications
Given its structural attributes and biological activities, methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate holds potential in several therapeutic areas:
- Antibiotic Development : With rising antibiotic resistance, compounds like this could serve as lead structures for developing new antibiotics.
- Cancer Treatment : Its anticancer properties warrant further investigation in preclinical models to explore its efficacy and safety as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid or its salt.
The trifluoromethyl group’s electron-withdrawing effect may slightly retard hydrolysis by destabilizing the transition state .
Amide Hydrolysis
The acetamido linker can undergo hydrolysis, though the reaction requires harsher conditions compared to esters due to resonance stabilization.
Ketone Reduction
The 3-oxo group in the benzothiazine ring can be reduced to a secondary alcohol.
Sulfur Oxidation
The tetrahydrobenzo[b]thiophene’s sulfur atom may oxidize to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Reaction Control |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Sulfoxide derivative | Temperature-dependent selectivity |
| H2O2, acetic acid | Sulfone derivative | Requires excess oxidant and prolonged time |
Benzothiazine Ring
-
Enolate Formation : Under basic conditions (e.g., LDA), the ketone may form an enolate, enabling alkylation or aldol condensation.
-
Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) could attack the electron-deficient carbonyl carbon, leading to ring-opening products.
Tetrahydrobenzo[b]thiophene
-
Hydrogenation : Further saturation of the thiophene ring is unlikely due to its partial aromaticity but could be attempted under high-pressure H2 with catalysts like Pd/C.
Functional Group Interconversion
| Reaction Type | Example | Application |
|---|---|---|
| Transesterification | Reaction with ethanol/H+ → ethyl ester | Modifies solubility and bioavailability |
| Nucleophilic Aromatic Substitution | Replacement of CF3 group (unlikely under standard conditions) | Limited by CF3’s inertness |
Comparison with Similar Compounds
Key Structural Analogues:
Methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Difference: Replaces the CF₃ group at position 6 of the benzothiazine ring with a tert-butyl group.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Difference: Features a 4-hydroxyphenyl group instead of the benzothiazine-thiophene system. Impact: The phenolic group may enhance hydrogen-bonding interactions but reduce membrane permeability compared to the CF₃-substituted target compound .
Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b)
Antibacterial Activity (Inferred from ):
While direct data for the target compound is unavailable, structurally related tetrahydrobenzo[b]thiophene derivatives (e.g., Compounds 23–26 in ) exhibit antibacterial activity via mechanisms involving enzyme inhibition or membrane disruption. The CF₃ group may enhance target binding through hydrophobic interactions or fluorine-specific effects (e.g., dipole interactions).
Physicochemical Properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
